molecular formula C13H11ClN2O2 B2454200 N-(3-chloro-4-methoxyphenyl)pyridine-2-carboxamide CAS No. 794581-34-3

N-(3-chloro-4-methoxyphenyl)pyridine-2-carboxamide

Cat. No. B2454200
CAS RN: 794581-34-3
M. Wt: 262.69
InChI Key: PVSOSEFQZZHTGM-UHFFFAOYSA-N
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Description

“N-(3-chloro-4-methoxyphenyl)pyridine-2-carboxamide” is a chemical compound that likely contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution . The resulting chalcone can be used as a precursor to prepare a new series of pyridine derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds is often characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the treatment of the chalcone with 2-cyanothioacetamide to afford the corresponding pyridinethione . This can then be used as a precursor to synthesize the targeted thienopyridine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined by their physicochemical parameters and the influence of steric factors on biological activity .

Mechanism of Action

While the specific mechanism of action for “N-(3-chloro-4-methoxyphenyl)pyridine-2-carboxamide” is not known, similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-18-12-6-5-9(8-10(12)14)16-13(17)11-4-2-3-7-15-11/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSOSEFQZZHTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)pyridine-2-carboxamide

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